

Olutasidenib in Acute Myeloid Leukemia: A Deep Dive into the Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

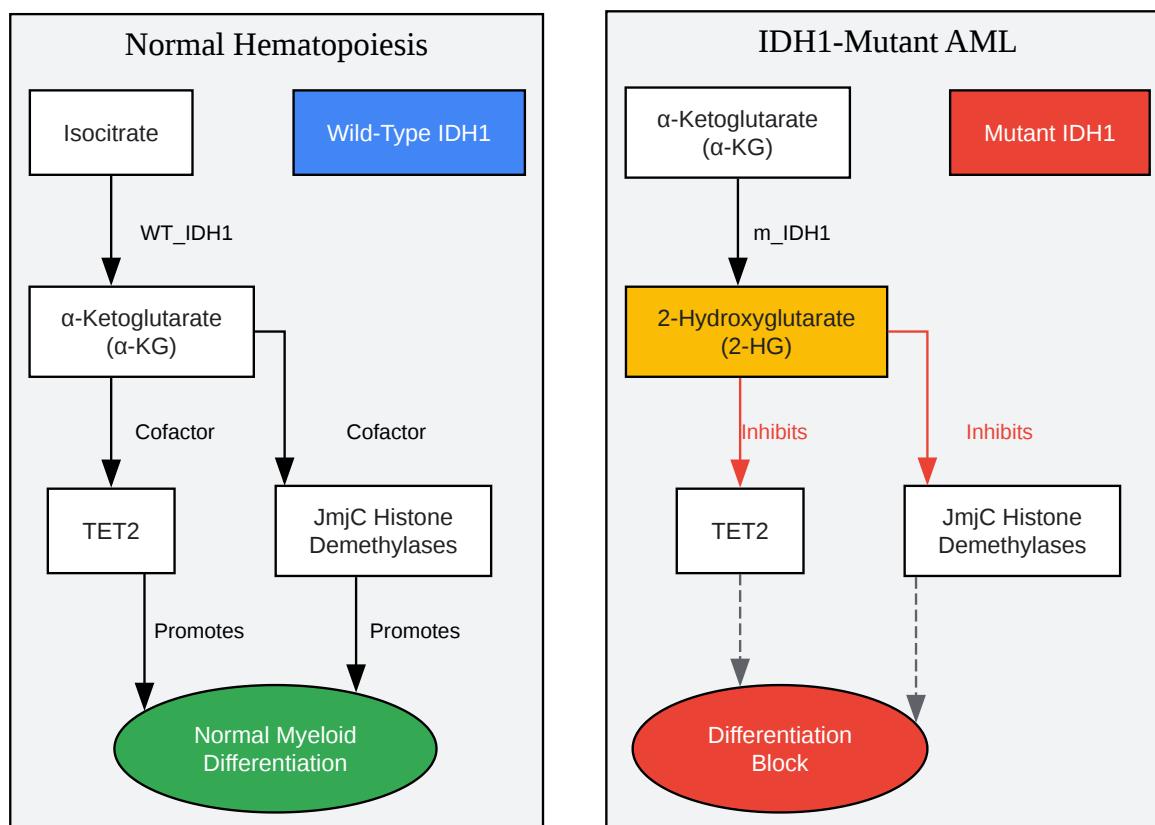
Compound Name: **Olutasidenib**

Cat. No.: **B609739**

[Get Quote](#)

For Immediate Distribution

SOUTH SAN FRANCISCO, Calif. – November 12, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of **olutasidenib** (REZLIDHIA™), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), for the treatment of adult patients with relapsed or refractory (R/R) acute myeloid leukemia (AML). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and hematology.

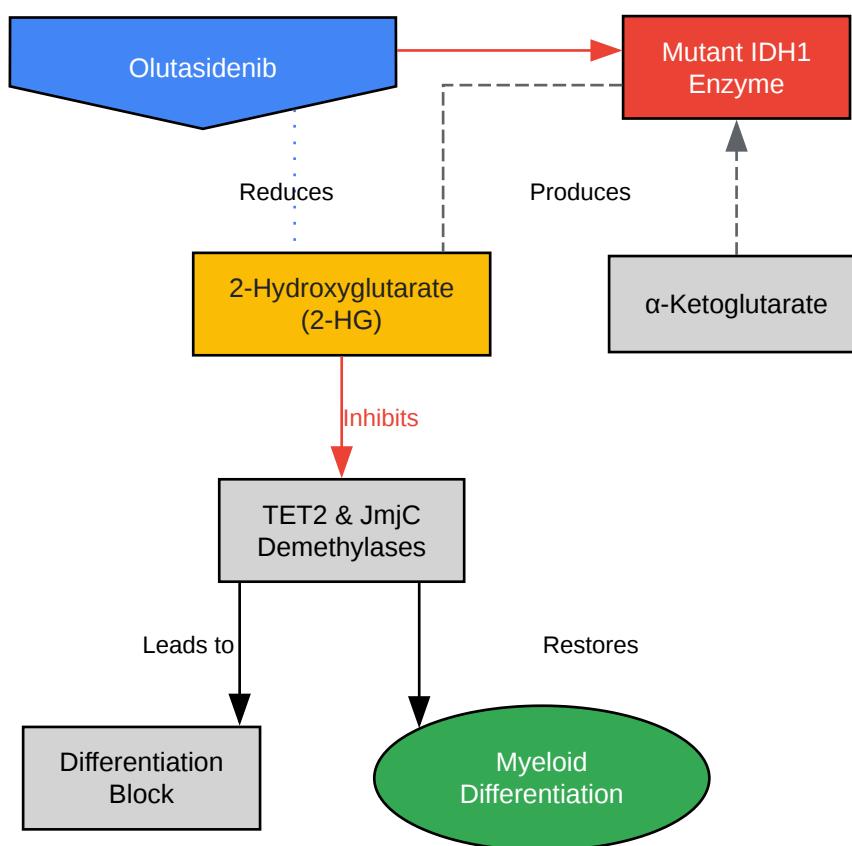

Executive Summary

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A subset of AML patients, estimated to be between 7% and 14%, harbor mutations in the IDH1 gene.^[1] These mutations lead to the production of an oncometabolite, D-2-hydroxyglutarate (2-HG), which plays a central role in oncogenesis by disrupting normal cellular differentiation.^{[2][3]} **Olutasidenib** is an orally administered, small-molecule inhibitor that selectively targets mutant IDH1, leading to a reduction in 2-HG levels and the restoration of myeloid differentiation.^{[4][5]} Approved by the U.S. Food and Drug Administration (FDA) on December 1, 2022, for adult patients with R/R AML with a susceptible IDH1 mutation, **olutasidenib** offers a targeted therapeutic option for this patient population.^{[6][7]}

The Role of Mutant IDH1 in AML Pathogenesis

The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α -ketoglutarate (α -KG).[8] However, specific heterozygous mutations in the catalytic domain of IDH1, most commonly at the R132 residue, confer a neomorphic enzymatic activity.[2] This altered function enables the mutant IDH1 enzyme to convert α -KG into the oncometabolite 2-HG.[2][3]

The accumulation of 2-HG competitively inhibits α -KG-dependent dioxygenases, including TET family DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.[1][9] This widespread epigenetic dysregulation results in DNA and histone hypermethylation, which in turn blocks the differentiation of hematopoietic progenitor cells, a hallmark of AML.[1][9]


[Click to download full resolution via product page](#)

Caption: Pathogenesis of IDH1-mutant AML.

Olutasidenib: Mechanism of Action

Olutasidenib is a selective, allosteric inhibitor that binds to the mutant IDH1 enzyme.[10] This binding prevents the catalytic activity responsible for converting α -KG to 2-HG, leading to a significant reduction in intracellular 2-HG levels.[11][12] The decrease in 2-HG restores the function of α -KG-dependent dioxygenases, reversing the epigenetic block and inducing the differentiation of leukemic blasts into mature myeloid cells.[4][11]

Preclinical studies demonstrated that **olutasidenib** potently inhibits various IDH1-R132 mutant proteins and suppresses 2-HG production in primary human AML cells, which in turn induces granulocytic and monocytic differentiation.[2]

[Click to download full resolution via product page](#)

Caption: Olutasidenib's mechanism of action.

Quantitative Data Summary

The efficacy and safety of **olutasidenib** were primarily established in the pivotal Phase 2 cohort of Study 2102-HEM-101.[6][9]

Preclinical Inhibitory Activity

Mutant IDH1 Protein	IC ₅₀ (nM)
R132H, R132L, R132S, R132G, R132C	8 - 116
Wild-Type IDH1	No significant activity
Mutant IDH2	No significant activity

Table 1: In vitro inhibitory activity of olutasidenib against various IDH1 mutations. Data from FDA Approval Summary.[2]

Clinical Efficacy in R/R AML (Study 2102-HEM-101)

Efficacy Endpoint	Result (N=147)
Primary Endpoint	
CR + CRh Rate	35% (95% CI: 27%-43%)[2][9]
- Complete Remission (CR)	32%[9]
- CR with Partial Hematologic Recovery (CRh)	2.7%
Duration of Response	
Median Duration of CR + CRh	25.9 months (95% CI: 13.5-NR)[2][9]
Other Key Endpoints	
Median Time to CR or CRh	1.9 months[9]
Overall Response Rate (ORR)	48%[9][11]
Median Overall Survival (OS)	11.6 months (95% CI: 8.9-15.5)[9]
Transfusion Independence	
Became TI (from TD at baseline, n=86)	34%[2]

Table 2: Summary of efficacy results from the pivotal Phase 2 cohort of Study 2102-HEM-101.

[2][9][11]

(CR: Complete Remission; CRh: CR with partial hematologic recovery; CI: Confidence Interval; NR: Not Reached; TI: Transfusion Independent; TD: Transfusion Dependent)

Select Safety Profile (Study 2102-HEM-101)

Adverse Reaction ($\geq 20\%$)	All Grades (N=153)	Grade ≥ 3
Nausea	38%	1%
Fatigue/Asthenia	36%	7%
Arthralgia	28%	3%
Constipation	26%	0%
Leukocytosis	25%	9%
Dyspnea	24%	5%
Pyrexia	24%	2%
Rash	23%	2%
Mucositis	22%	3%
Diarrhea	21%	1%
Transaminitis	21%	12%
Adverse Event of Special Interest		
Differentiation Syndrome	16% [2]	9% [4]

Table 3: Common adverse reactions and differentiation syndrome in patients with R/R AML treated with olutasidenib.

[\[2\]](#)[\[4\]](#)

Experimental Protocols

Detailed methodologies for the key experiments cited are summarized below.

IDH1 Enzymatic Assay (for IC₅₀ Determination)

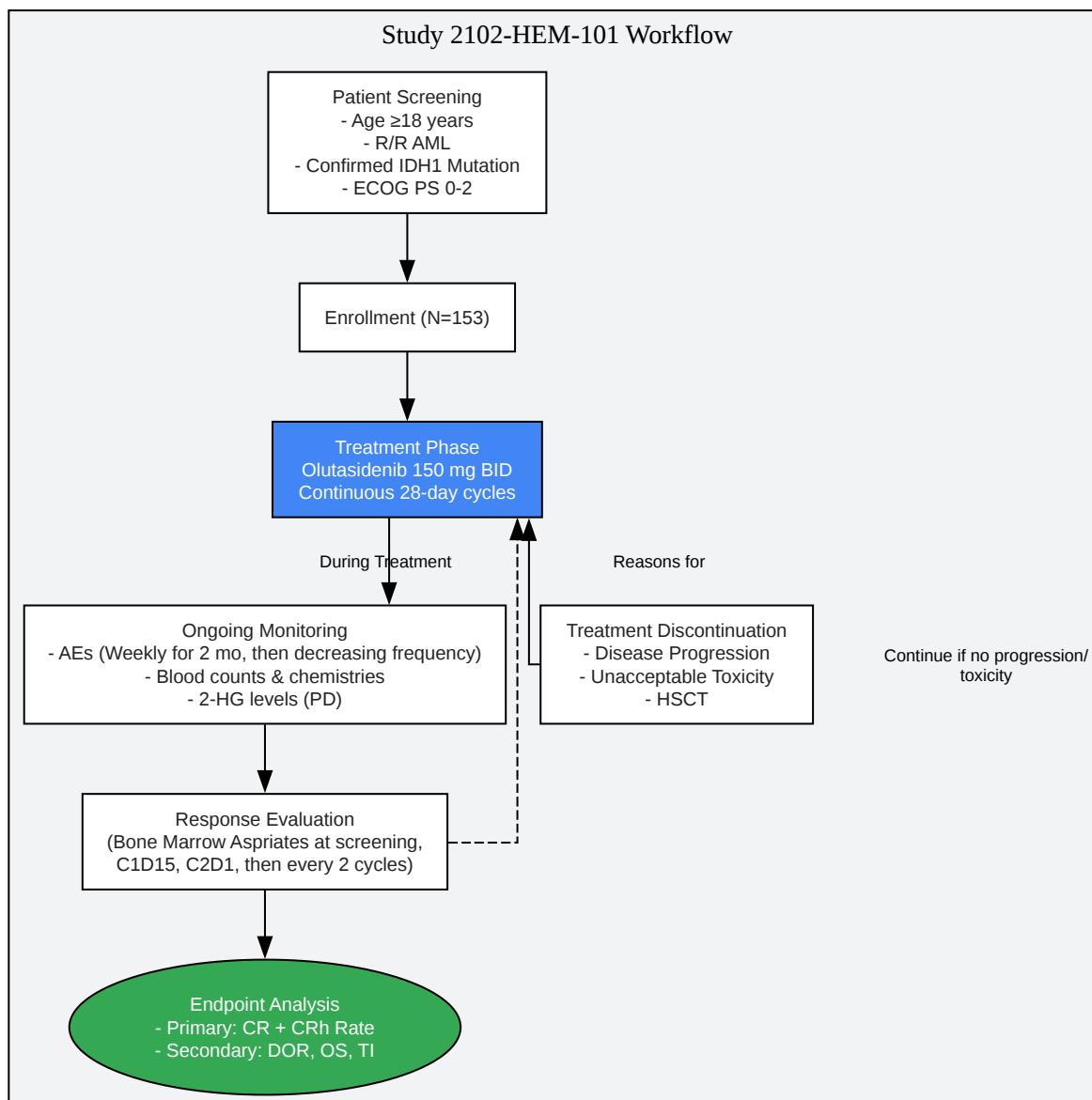
The inhibitory activity of **olutasidenib** on mutant IDH1 enzymes was determined using a biochemical assay that measures the NADPH-dependent reduction of α -KG to 2-HG.

- Enzyme Preparation: Recombinant human IDH1-R132H and IDH1-R132C proteins were expressed and purified.
- Reaction Mixture: The assay was conducted in a buffer containing Tris-HCl, NaCl, MgCl₂, and DTT. The reaction included the mutant IDH1 enzyme, NADPH, and α-KG.
- Inhibitor Addition: **Olutasidenib** was serially diluted and added to the reaction mixture.
- Initiation and Incubation: The reaction was initiated by the addition of α-KG and incubated at room temperature.
- Detection: The rate of NADPH consumption was monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
- Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

(Protocol adapted from methodologies described in "Structure-Based Design and Identification of FT-2102 (**Olutasidenib**), a Potent Mutant-Selective IDH1 Inhibitor").[\[10\]](#)

Cellular 2-HG Measurement

The on-target effect of **olutasidenib** was confirmed by measuring 2-HG levels in mutant IDH1-expressing cells.


- Cell Culture: HCT116 human colon cancer cells engineered to express IDH1-R132C were cultured under standard conditions.
- Compound Treatment: Cells were treated with varying concentrations of **olutasidenib** for a specified period (e.g., 24-48 hours).
- Metabolite Extraction: Intracellular metabolites were extracted from cell pellets using a methanol/water solution, followed by chloroform separation.
- Sample Analysis: The aqueous layer containing 2-HG was analyzed using liquid chromatography-mass spectrometry (LC-MS/MS). A standard curve was generated using known concentrations of 2-HG for quantification.

- Data Normalization: 2-HG levels were normalized to the total protein concentration or cell number in each sample.

(Protocol adapted from methodologies described in "Structure-Based Design and Identification of FT-2102 (**Olutasidenib**), a Potent Mutant-Selective IDH1 Inhibitor").[\[10\]](#)

Clinical Trial Workflow (Study 2102-HEM-101)

The pivotal study was an open-label, single-arm, multicenter trial designed to evaluate the efficacy and safety of **olutasidenib** in patients with R/R AML with a confirmed IDH1 mutation. [\[9\]](#)

[Click to download full resolution via product page](#)

Caption: High-level workflow for the pivotal Phase 2 study.

Conclusion

Olutasidenib represents a significant advancement in the targeted therapy of IDH1-mutated R/R AML. Its mechanism of action is well-defined, directly targeting the neomorphic activity of the mutant IDH1 enzyme to deplete the oncometabolite 2-HG. This action reverses the 2-HG-mediated epigenetic blockade, promoting myeloid differentiation and leading to durable clinical responses. The data from preclinical and clinical studies provide a robust foundation for its use in this molecularly defined, poor-prognosis patient population.[13] Further research is ongoing to explore its role in other IDH1-mutated malignancies and in combination with other therapeutic agents.[12][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. FDA Approval Summary: Olutasidenib for Adult Patients with Relapsed or Refractory Acute Myeloid Leukemia with an Isocitrate Dehydrogenase-1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. olutasidenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Pharmacist's Application to Practice: Olutasidenib | HOPA [hoparx.org]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. Olutasidenib (FT-2102) induces durable complete remissions in patients with relapsed or refractory IDH1-mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Olutasidenib demonstrates significant clinical activity in mutated IDH1 acute myeloid leukaemia arising from a prior myeloproliferative neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Olutasidenib (FT-2102) induces durable complete remissions in patients with relapsed or refractory IDH1-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]

- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. research.sahmri.org.au [research.sahmri.org.au]
- 14. Olutasidenib demonstrates significant clinical activity in mutated IDH1 acute myeloid leukaemia arising from a prior myeloproliferative neoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Olutasidenib in Acute Myeloid Leukemia: A Deep Dive into the Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609739#olutasidenib-mechanism-of-action-in-aml]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com